molecular formula C13H16N2O2 B11086934 N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine

N-[(E)-1,3-benzodioxol-5-ylmethylidene]piperidin-1-amine

Cat. No.: B11086934
M. Wt: 232.28 g/mol
InChI Key: ZLBMUMFDAHWGPV-NTEUORMPSA-N
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Description

N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE is a compound that features a benzodioxole moiety linked to a piperidinoamine group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE typically involves the condensation of piperonal with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole oxides, while reduction can produce piperidinoamines .

Scientific Research Applications

N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-PIPERIDINOAMINE is unique due to its specific combination of the benzodioxole and piperidinoamine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-N-piperidin-1-ylmethanimine

InChI

InChI=1S/C13H16N2O2/c1-2-6-15(7-3-1)14-9-11-4-5-12-13(8-11)17-10-16-12/h4-5,8-9H,1-3,6-7,10H2/b14-9+

InChI Key

ZLBMUMFDAHWGPV-NTEUORMPSA-N

Isomeric SMILES

C1CCN(CC1)/N=C/C2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCN(CC1)N=CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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